2-Piperidinomethyl-3',4',5'-trifluorobenzophenone
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Description
2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone is a chemical compound with the CAS number 898773-81-4 .
Molecular Structure Analysis
The molecular structure of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone is complex and involves multiple functional groups. The exact structure can be found in various chemical databases .Scientific Research Applications
1. Application in Crystal Structure Analysis
A study conducted by Li et al. (2005) investigated structures similar to 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone. They examined the molecular structures of related compounds, focusing on their dihedral angles and distances between atoms. These investigations are crucial in understanding the 3D arrangement of molecules, which has implications in materials science and drug design (Li et al., 2005).
2. Role in Anti-Cancer Research
Karayel (2021) explored benzimidazole derivatives, which include structures analogous to 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone. Their research focused on understanding the mechanisms behind the anti-cancer properties of these compounds, using density functional theory and molecular docking. This study is significant for the development of new anticancer drugs (Karayel, 2021).
3. Application in Polymer Science
Allen et al. (1993) researched the role of similar compounds in the stabilization of polyolefins. They studied the effects of different substitutions on 2-hydroxybenzophenone, closely related to 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone, in enhancing the thermal and photooxidative stability of polymeric materials. This research is vital for improving the durability of plastics and other polymeric materials (Allen et al., 1993).
properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-16-10-14(11-17(21)18(16)22)19(24)15-7-3-2-6-13(15)12-23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJPRHWAAHMBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643619 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinomethyl-3',4',5'-trifluorobenzophenone | |
CAS RN |
898773-81-4 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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